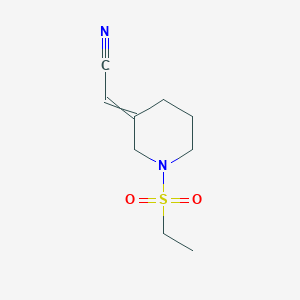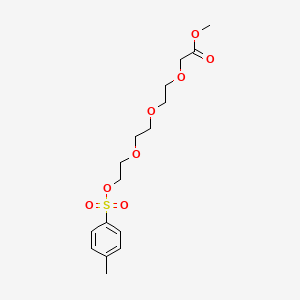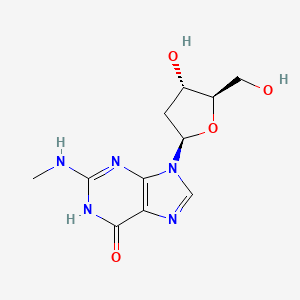
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxanes, which are six-membered ring structures containing one oxygen atom. The presence of benzyl and nitromethyl groups attached to the oxane ring makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of benzyl alcohol and nitromethane as starting materials. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the oxane ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted oxanes depending on the nucleophile used.
科学研究应用
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2R,3R,4R,5S)-5-amino-2-(hydroxymethyl)oxane-3,4-diol
- (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[[(phenylmethyl)amino]methyl]oxane-3,4,5-triol
Uniqueness
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol is unique due to the presence of both benzyl and nitromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
属性
分子式 |
C13H17NO6 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-5-benzyl-5-(nitromethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H17NO6/c15-10-11(16)13(7-14(18)19,8-20-12(10)17)6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 |
InChI 键 |
FGZNLUALCNMPPX-WUHRBBMRSA-N |
手性 SMILES |
C1[C@@]([C@H]([C@@H]([C@@H](O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
规范 SMILES |
C1C(C(C(C(O1)O)O)O)(CC2=CC=CC=C2)C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)

![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)


![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
